molecular formula C20H21N3O4 B2846181 4-(benzyl(2-hydroxyethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one CAS No. 886160-88-9

4-(benzyl(2-hydroxyethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one

Cat. No. B2846181
CAS RN: 886160-88-9
M. Wt: 367.405
InChI Key: UPNHJRPUWUGIOE-UHFFFAOYSA-N
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Description

The compound “4-(benzyl(2-hydroxyethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a nitro group (-NO2), an amino group (-NH2), and a benzyl group (C6H5CH2-). The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline ring, followed by the introduction of the various functional groups. The exact synthesis route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic quinoline ring suggests that the compound could have planar sections. The nitro, amino, and benzyl groups could add steric bulk and potentially affect the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The amino group could participate in acid-base reactions, and the benzyl group could undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. The presence of polar functional groups like the nitro and amino groups could enhance its solubility in polar solvents .

Scientific Research Applications

Fluorescence Properties

Research has indicated that certain 3-hydroxyquinolin-4(1H)-one (3HQ) derivatives, similar to 4-(benzyl(2-hydroxyethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one, exhibit notable fluorescence properties. These compounds have been studied for their potential use as molecular fluorescent probes. The fluorescence label of 3HQ can be bound to a biomolecule through a terminal functional group like hydroxy or amino, which is relevant in the context of the studied compound (Motyka et al., 2011).

Cytotoxic Activity and Synthesis

The synthesis and study of cytotoxic activity of similar 3-hydroxyquinolin-4(1H)-one derivatives have been documented. These compounds are designed based on structure-activity relationship studies of cytotoxic derivatives. They have been tested for their cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer research (Kadrić et al., 2014).

Nitromethylation and Heterocyclic Synthesis

A study on the nitromethylation of isoquinolinediones, which are structurally related to the compound , has been conducted. This process involves a tandem nitration/cyclization reaction and suggests potential utility in synthesizing diverse heterocyclic derivatives, which could have various applications in pharmaceutical and chemical research (Li et al., 2017).

Potential Antiarrhythmic Properties

Research on isoquinoline derivatives, closely related to the compound , has shown antiarrhythmic properties. This suggests that similar compounds might have potential applications in developing treatments for cardiac arrhythmias (Markaryan et al., 2000).

Anticancer Activity

Some derivatives of 3-hydroxyquinolin-4(1H)-one have been synthesized and evaluated for their anticancer activity. This includes studies against specific cancer cell lines like HepG-2 and MCF-7, indicating the potential of these compounds in cancer therapy (Talaat et al., 2022).

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if it’s a drug, it might interact with biological targets such as proteins or enzymes to exert its effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The compound could be of interest in various fields, such as medicinal chemistry, due to its complex structure and the presence of multiple functional groups. Future research could explore its potential applications and investigate its properties in more detail .

properties

IUPAC Name

4-[benzyl(2-hydroxyethyl)amino]-1-ethyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-2-22-17-11-7-6-10-16(17)18(19(20(22)25)23(26)27)21(12-13-24)14-15-8-4-3-5-9-15/h3-11,24H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNHJRPUWUGIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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